1,2,3,4,8-Pentabromo-dibenzofuran
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Overview
Description
1,2,3,4,8-Pentabromo-dibenzofuran is an organobromine compound with the molecular formula C₁₂H₃Br₅O. It is a derivative of dibenzofuran, where five hydrogen atoms are replaced by bromine atoms. This compound is known for its high bromine content and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,8-Pentabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions. The process may require a catalyst, such as iron or aluminum bromide, to facilitate the bromination reaction. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform, and the temperature is maintained to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The bromination reaction is carefully monitored to prevent over-bromination and to achieve the desired product purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,8-Pentabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different functional groups.
Reduction Reactions: The bromine atoms can be reduced to form less brominated dibenzofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include dibenzofuran derivatives with various substituents replacing the bromine atoms.
Oxidation Reactions: Products include dibenzofuran derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Reactions: Products include dibenzofuran derivatives with fewer bromine atoms.
Scientific Research Applications
1,2,3,4,8-Pentabromo-dibenzofuran has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of brominated aromatic compounds.
Industry: Used in the production of flame retardants, polymers, and other brominated materials.
Mechanism of Action
The mechanism of action of 1,2,3,4,8-Pentabromo-dibenzofuran involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand for certain receptors, modulating their activity and influencing cellular processes. The compound’s bromine atoms play a crucial role in its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,7,8-Pentabromo-dibenzofuran
- 2,3,4,7,8-Pentabromo-dibenzofuran
- 1,2,3,4,9-Pentabromo-dibenzofuran
Uniqueness
1,2,3,4,8-Pentabromo-dibenzofuran is unique due to its specific bromination pattern, which influences its chemical reactivity and interactions. Compared to other pentabromo-dibenzofuran isomers, it may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
617707-95-6 |
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Molecular Formula |
C12H3Br5O |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
1,2,3,4,8-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-4-1-2-6-5(3-4)7-8(14)9(15)10(16)11(17)12(7)18-6/h1-3H |
InChI Key |
IXHHWIMARZWFSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
Origin of Product |
United States |
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